molecular formula C20H24N2O4S B2406061 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide CAS No. 946298-83-5

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

Cat. No.: B2406061
CAS No.: 946298-83-5
M. Wt: 388.48
InChI Key: LIASSQVQPIZIMV-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a methylsulfonyl group, and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenylamine, is reacted with acetic anhydride to form 4-ethoxyacetanilide.

    Synthesis of the Dihydroquinoline Intermediate: The 4-ethoxyacetanilide is then subjected to a Friedländer synthesis, involving the reaction with an appropriate aldehyde and a ketone, to form the dihydroquinoline intermediate.

    Introduction of the Methylsulfonyl Group: The dihydroquinoline intermediate is then reacted with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Final Acetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride to form the desired acetamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenol derivatives.

    Reduction: Reduction reactions can target the dihydroquinoline moiety, potentially converting it to a fully saturated quinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phenol derivatives.

    Reduction: Saturated quinoline derivatives.

    Substitution: Various substituted acetamide and sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(4-methoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
  • 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-2,3-dihydro-1H-quinolin-7-yl)acetamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., methoxy vs. ethoxy) can influence the compound’s reactivity and properties.
  • Unique Features: 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-18-10-6-15(7-11-18)13-20(23)21-17-9-8-16-5-4-12-22(19(16)14-17)27(2,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIASSQVQPIZIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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